molecular formula C18H37N3 B3051589 Bis(2,2,6,6-tetramethyl-4-piperidyl)amine CAS No. 34887-26-8

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

Cat. No.: B3051589
CAS No.: 34887-26-8
M. Wt: 295.5 g/mol
InChI Key: RAPUMONUZRIDMU-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine: is a chemical compound known for its stability and unique structural properties. It is often used in various industrial and scientific applications due to its ability to act as a hindered amine light stabilizer. This compound is characterized by the presence of two 2,2,6,6-tetramethyl-4-piperidyl groups attached to an amine group, which contributes to its stability and effectiveness in various applications.

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine primarily targets phenolic antioxidants incorporated in polymers . These antioxidants play a crucial role in preventing the oxidation of polymers, thus enhancing their stability and lifespan.

Mode of Action

The compound interacts with its targets through a process known as radical scavenging . As a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS), it is made up of nitroxyl radicals . These radicals can react with phenolic antioxidants, thereby controlling the heat and preventing the degradation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the antioxidant pathway in polymers . By reacting with phenolic antioxidants, it helps to stabilize the polymers against degradation caused by heat and UV radiation .

Pharmacokinetics

The compound is soluble in various organic solvents such as acetone, ethyl acetate, methanol, chloroform, and methylene chloride, but insoluble in water . This suggests that it may have good bioavailability in certain environments, particularly those involving the aforementioned solvents.

Result of Action

The primary result of the action of this compound is the enhanced stability of polymers . By acting as a heat controller and reacting with phenolic antioxidants, it prevents the degradation of polymers, thus extending their lifespan and maintaining their structural integrity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a heat controller and light stabilizer may be affected by the intensity of UV radiation in the environment . Additionally, its solubility in different solvents suggests that its action may be influenced by the chemical composition of the environment .

Safety and Hazards

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is fatal if inhaled. It causes serious eye damage, skin irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

Future Directions

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is a key intermediate for preparing new types of hindered amine light stabilizers (HALS) and several synthesis methods have been reported . It is widely used in the synthesis of many polymers, such as polypropylene, polyethylene, polystyrene, polyvinylchloride, polyamides, polyesters, polyacetals, polyurethanes, and so on . Therefore, new synthetic routes to this compound are desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The continuous-flow process involves the use of specialized reactors and precise control of reaction parameters to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxide radicals, which are useful in various applications, such as polymer stabilization.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroxide radicals.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidyl derivatives.

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidinol
  • 2,2,6,6-Tetramethylpiperidine
  • Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate

Comparison: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is unique due to its dual piperidyl groups, which enhance its stability and effectiveness as a stabilizer. Compared to similar compounds, it offers superior performance in preventing degradation caused by ultraviolet light and free radicals. Its structural properties also allow for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLFIGHHOKNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-26-8
Record name 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34887-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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